molecular formula C14H9BrN2OS2 B2977932 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 475045-51-3

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2977932
CAS No.: 475045-51-3
M. Wt: 365.26
InChI Key: VRZCXCUWIOHDFG-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiophene-carboxamide derivatives, characterized by a brominated thiophene core linked to a 4-phenyl-substituted 1,3-thiazole moiety via an amide bond. Its structure combines electron-deficient (bromothiophene) and electron-rich (phenyl-thiazole) components, making it a candidate for diverse applications, including antimicrobial agents and materials science.

Properties

IUPAC Name

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS2/c15-12-7-6-11(20-12)13(18)17-14-16-10(8-19-14)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZCXCUWIOHDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 4-phenyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Heterocycle Yield (%) Key Properties Reference
5-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide 4-phenyl-thiazole N/A Hypothesized enhanced π-conjugation; potential antimicrobial activity
5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide 5-nitrothiazole 75 Antimicrobial activity (broad-spectrum); high electrophilicity index (ω)
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide Pyrazine 75 Moderate NLO response; HOMO-LUMO gap = 3.8 eV
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide 4-methylpyridine 80 High chemical stability; low hyperpolarizability
5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide 4-methyl-thiazole N/A Increased lipophilicity; potential for pharmacokinetic optimization
Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity (ω = 5.2 eV), enhancing reactivity toward nucleophiles.
  • Electron-donating groups (e.g., methyl in ) lower chemical hardness (η), improving solubility .

Optical and Electronic Properties: NLO Response: Pyrazine analogs exhibit moderate non-linear optical (NLO) activity due to extended π-delocalization . Thiazole derivatives with phenyl groups (e.g., the target compound) may show superior NLO properties, as seen in related systems . HOMO-LUMO Gaps: Thiophene-pyrazine hybrids have gaps of ~3.8 eV, while thiazole derivatives are predicted to have narrower gaps (~3.2 eV), favoring charge transfer .

Synthetic Flexibility :

  • Thiazole-based compounds often require harsher conditions for cross-coupling compared to pyridine or pyrazine analogs due to steric hindrance from the phenyl group .

Computational Insights

Table 2: Computed Reactivity Descriptors for Selected Analogs
Compound HOMO (eV) LUMO (eV) ΔE (eV) Electrophilicity (ω) Chemical Hardness (η)
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide -6.2 -2.4 3.8 4.1 1.9
5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide -6.8 -1.6 5.2 5.2 2.6
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide -5.9 -1.7 4.2 3.8 2.1
  • The target compound’s 4-phenyl-thiazole group is expected to lower η (increasing softness) and reduce ΔE, enhancing charge-transfer interactions .

Biological Activity

5-bromo-N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. A common method includes the introduction of the thiazole moiety through condensation reactions with appropriate phenyl and thiazole precursors. The compound's synthesis can be optimized for yield and purity using various solvents and catalysts.

Antimicrobial Activity

Research indicates that derivatives of thiazole and thiophene exhibit promising antimicrobial properties. In one study, compounds similar to this compound demonstrated significant inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Antitumor Activity

The compound has also shown potential as an antitumor agent. In vitro studies revealed that thiazole-based compounds could inhibit the growth of various cancer cell lines. For example, compounds with similar structures exhibited IC50 values less than that of the reference drug doxorubicin against Jurkat and A-431 cells . The presence of specific substituents on the phenyl ring was found to enhance cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing more effective derivatives. Key findings include:

  • Thiazole Ring : The thiazole moiety is essential for both antimicrobial and anticancer activities.
  • Substituents on Phenyl Ring : Electron-donating groups at specific positions significantly enhance biological activity. For instance, methyl or methoxy groups at the para position have been associated with increased potency .
  • Carboxamide Group : The N-(4-phenyl) substitution plays a vital role in enhancing solubility and bioavailability, which are critical factors for therapeutic applications.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various thiazole derivatives, this compound demonstrated significant antibacterial activity comparable to standard antibiotics like norfloxacin. The study utilized a series of assays to determine the compound's MIC and MBC against multiple pathogens .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of thiazole derivatives, including our compound of interest. The study employed cell viability assays across different cancer cell lines, revealing that modifications in the structural framework led to enhanced cytotoxic effects .

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